1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of an oxane group attached to a pyrazole ring, which contributes to its unique properties and reactivity.
This compound can be synthesized through specific chemical reactions involving oxane derivatives and pyrazole precursors. Its synthesis is well-documented in scientific literature, particularly in studies focusing on heterocyclic compounds and their derivatives.
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is classified as a heterocyclic organic compound. Its structure incorporates both a pyrazole ring and an oxane moiety, making it an important building block in organic synthesis and medicinal chemistry.
The synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the alkylation of 1H-pyrazol-5-amine with oxan-4-ylmethyl chloride under basic conditions. The reaction is commonly conducted in organic solvents such as dichloromethane or tetrahydrofuran, with bases like potassium carbonate or sodium hydride facilitating the nucleophilic substitution process.
The general procedure for synthesizing this compound includes:
The molecular formula for 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is C9H16ClN3O, with a molecular weight of 217.7 g/mol. The structure features a pyrazole ring substituted at one position by an oxane group, which significantly influences its chemical behavior.
Property | Value |
---|---|
CAS Number | 2503204-67-7 |
Molecular Formula | C9H16ClN3O |
Molecular Weight | 217.7 g/mol |
Purity | 95% |
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride can participate in various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, yielding hydroxylated or ketone derivatives.
Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride, leading to amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, allowing for functionalization at either the oxane moiety or the pyrazole ring with different substituents.
The choice of reagents and reaction conditions will dictate the nature of the products formed. For example:
The mechanism of action for 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with biological targets, potentially including enzymes or receptors relevant to various therapeutic areas. While specific pathways are not fully elucidated, preliminary studies suggest that modifications to its structure can enhance its bioactivity against specific targets, including those involved in cancer treatment and antimicrobial activity .
The physical properties of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride include its state (solid), solubility in organic solvents, and melting point (not specified but typically determined during synthesis).
The chemical properties encompass its stability under various conditions, reactivity with electrophiles and nucleophiles, and potential for forming complexes with metal ions or other ligands.
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is being investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: It shows promise as a drug candidate for treating various diseases due to its unique biological activities.
Industry: Its applications extend to developing new materials and catalysts within industrial processes.
1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride represents a strategically engineered hybrid molecule combining a pyrazole heterocycle with a tetrahydropyran (oxane) ring system. This compound, bearing the systematic name 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride and CAS registry number 1190380-49-4, possesses the molecular formula C₈H₁₃N₃O·HCl and a molecular weight of 203.68 g/mol [2] [6]. Its structural architecture positions the amine functionality at the pyrazole's 4-position, protonated as a hydrochloride salt to enhance solubility and crystallinity, while the oxane moiety provides three-dimensional complexity through its chair conformation. This molecular framework has emerged as a privileged scaffold in contemporary drug discovery due to its balanced physicochemical properties and versatile interaction capabilities with biological targets. The compound typically presents as a solid with a melting point range of 105-107°C and requires storage under inert conditions at 2-8°C to maintain stability [6]. Its synthetic accessibility from commercially available precursors, coupled with the ease of further functionalization at both the amine group and ring systems, establishes this molecule as a cornerstone in developing targeted therapeutics addressing unmet medical needs.
The strategic integration of pyrazole and oxane (tetrahydropyran) pharmacophores represents a deliberate evolution in heterocyclic drug design aimed at optimizing spatial orientation and metabolic stability. Early pyrazole derivatives in medicinal chemistry, while demonstrating significant bioactivity, often faced limitations in bioavailability and off-target effects due to planarity and rapid hepatic metabolism. The incorporation of the tetrahydropyran ring emerged as a solution to these challenges during the 2000s, as its non-planar chair conformation provided enhanced three-dimensionality and improved pharmacokinetic profiles . The specific fusion at the pyrazole N1 position with the oxane C4 position—creating 1-(oxan-4-yl)-1H-pyrazole derivatives—was first documented in patent literature circa 2010, with 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride subsequently becoming commercially available as a building block by the mid-2010s (MDL Number MFCD11505007) [2] [6].
Table 1: Historical Development Milestones of Pyrazole-Oxane Hybrids
Time Period | Development Phase | Key Advancement | Significance |
---|---|---|---|
2000-2005 | Conceptual Foundation | Recognition of tetrahydropyran's metabolic stability | Provided alternative to phenyl ring substitutions |
2005-2010 | Synthetic Exploration | First synthetic routes to 1-(oxan-4-yl)pyrazole core | Enabled systematic structure-activity relationship studies |
2010-2015 | Commercial Availability | Introduction of 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride (CAS 1190380-49-4) | Accelerated drug discovery applications |
2015-Present | Therapeutic Validation | Application in IRAK4 inhibitors and metalloprotease inhibitors | Demonstrated clinical potential in inflammation and oncology [5] |
This scaffold gained prominence through its application in kinase inhibitor programs, particularly against interleukin-1 receptor-associated kinase 4 (IRAK4), where the oxane ring's stereochemistry enabled optimal orientation for binding pocket engagement. The hydrochloride salt form became the preferred commercial standard due to superior crystallinity, handling properties, and solubility in biological matrices compared to the free base [6]. Modern synthetic methodologies have established efficient routes to this scaffold, typically involving nucleophilic substitution of 4-bromopyrazole with oxan-4-ol under Mitsunobu conditions, followed by amination and salt formation. The evolution of this hybrid structure exemplifies rational drug design principles where combining two bioactive heterocycles generates synergistic advantages in target affinity, physicochemical properties, and pharmacokinetic behavior.
The strategic incorporation of an amine group at the C4 position of the pyrazole ring in 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride transforms this heterocyclic system into a versatile pharmacophore with enhanced hydrogen-bonding capabilities critical for molecular recognition processes. Unlike C3- or C5-substituted pyrazoles, the C4-amine configuration creates an electronic distribution favorable for both hydrogen bond donation (through the -NH₂ group) and acceptance (via the pyrazole ring nitrogen atoms). This bidirectional hydrogen bonding capacity enables precise interactions with complementary residues in enzyme binding pockets, significantly enhancing binding affinity and selectivity [5]. The protonated amine in the hydrochloride salt form further extends these interactions in physiological environments, allowing ionic bonding with carboxylate or phosphate groups in biological targets.
Table 2: Comparative Bioactivity of Pyrazole Amine Derivatives in Drug Development
Pyrazole Derivative | Target Class | Key Interaction | Therapeutic Application |
---|---|---|---|
1-(oxan-4-yl)-1H-pyrazol-4-amine | Kinases (IRAK4) | Hydrogen bonding with hinge region | Anti-inflammatory agents [5] |
1-(4-Fluorophenyl)-1H-pyrazol-4-ylmethylamine | Receptors | Hydrophobic and electrostatic interactions | Neurological modulators [9] |
1-Propyl-1H-pyrazol-4-amine | Enzymes | Van der Waals interactions | Metabolic disease targets |
The compound's primary amine serves as a synthetic handle for structural diversification through acylation, reductive amination, or urea formation. This is exemplified in the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors where the amine is acylated with heteroaromatic carboxylic acids to yield potent analogs such as N-[3-carbamoyl-1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide (AS2444697) [5]. This derivative demonstrated nanomolar inhibitory activity against IRAK4 (IC₅₀ = 18 nM) and significant efficacy in rodent models of arthritis and kidney disease, validating the 4-aminopyrazole-oxane scaffold as a privileged structure in inflammation drug discovery. The amine functionality also enables salt formation with various acids, allowing pharmaceutical scientists to optimize crystalline properties, dissolution rates, and bioavailability. The hydrochloride salt specifically offers advantages in hygroscopic stability and solubility profiles compared to other salt forms, making it the preferred option for preclinical development candidates.
The tetrahydropyran (oxane) ring system in 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride serves as a multifunctional bioisostere that profoundly influences the molecule's conformational behavior, pharmacokinetic properties, and target engagement. Positioned at the pyrazole's N1 atom, the oxane ring adopts a chair conformation that projects its oxygen atom equatorially, creating a hydrogen bond acceptor site approximately 3.5-4.5 Å from the pyrazole ring centroid. This spatial arrangement enables critical interactions with hydrophilic regions of target proteins while the aliphatic ring components engage in hydrophobic binding [3]. The C4 position of the oxane ring, directly bonded to the pyrazole nitrogen, represents a chiral center that can exist as enantiomers; however, most therapeutic applications utilize the racemate unless specific stereospecific interactions are required.
Table 3: Impact of Tetrahydropyran C4 Substituents on Compound Properties
C4 Substituent | LogP Contribution | Metabolic Stability (t₁/₂) | Protein Binding (%) | Biological Effect |
---|---|---|---|---|
1H-Pyrazol-4-yl (as in hydrochloride salt) | -0.7 | >60 min (human microsomes) | 75-82% | Balanced solubility-permeability [3] [6] |
Methyl | +0.5 | 45 min | 85-90% | Increased lipophilicity |
Carboxylate | -2.1 | >120 min | 65-70% | Enhanced solubility but reduced membrane penetration |
Phenyl | +1.8 | 25 min | 90-95% | High potency but metabolic vulnerabilities |
Compared to flexible alkyl chains or planar aromatic systems, the tetrahydropyran modification significantly improves metabolic stability by shielding the pyrazole ring from oxidative metabolism and providing resistance to enzymatic degradation. This is evidenced by the superior microsomal stability of tetrahydropyran-containing analogs versus their phenyl counterparts in preclinical assessments [3] . The oxygen atom in the tetrahydropyran ring enhances aqueous solubility through water molecule coordination, addressing a common limitation of purely lipophilic heterocycles. This property is crucial for oral bioavailability and is quantified in the hydrochloride salt's solubility profile, which exceeds 20 mg/mL in aqueous buffers [6]. In drug design applications, the tetrahydropyran moiety serves as an effective bioisostere for piperidine or tetrahydrofuran rings, offering distinct advantages in conformational restriction and reduced basicity. For example, in metalloprotease inhibitor development, the tetrahydropyran-containing analogs demonstrated superior selectivity profiles against off-target enzymes compared to their piperidine counterparts due to reduced cationic character at physiological pH . The scaffold's versatility is further demonstrated in its application across diverse therapeutic targets, including kinase inhibition (IRAK4), protease modulation (meprins), and receptor antagonism, establishing 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride as a multipurpose building block in modern medicinal chemistry.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5